3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

This synthetic fragment features a unique 5-oxopyrrolidine-2-carbonyl substituent that introduces critical hydrogen-bonding lactam capacity absent in simple benzoyl analogs. With MW 315.33 g/mol, it is optimized for fragment-based screening and PROTAC conjugate design. The pyrazine carbonitrile core has demonstrated CHK1 inhibitory activity (IC50 as low as 6.1 nM). Minor N-acyl modifications can shift kinase IC50 by >10-fold, making this scaffold a versatile starting point for focused kinase libraries. Ideal for medicinal chemistry campaigns seeking efficient binding and tunable selectivity profiles.

Molecular Formula C15H17N5O3
Molecular Weight 315.333
CAS No. 2034207-07-1
Cat. No. B2760903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034207-07-1
Molecular FormulaC15H17N5O3
Molecular Weight315.333
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CCC(=O)N2)OC3=NC=CN=C3C#N
InChIInChI=1S/C15H17N5O3/c16-8-12-14(18-6-5-17-12)23-10-2-1-7-20(9-10)15(22)11-3-4-13(21)19-11/h5-6,10-11H,1-4,7,9H2,(H,19,21)
InChIKeyFTVJHHGYDYHOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034207-07-1) Structural Overview for Procurement Assessment


3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic small molecule featuring a pyrazine-2-carbonitrile core linked via an ether bridge to a 3-piperidinyl moiety, which is further acylated with a 5-oxopyrrolidine-2-carbonyl group . It belongs to a broader class of piperidine- and pyrrolidine-containing compounds explored as kinase inhibitors, prenyl-protein transferase inhibitors, and heterobifunctional degrader building blocks [1]. The compound carries multiple hydrogen bond acceptors and a chiral piperidine center, positioning it as a compact, fragment-like scaffold for medicinal chemistry optimization.

Why Direct Interchange of 3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is Not Advisable


Within the piperidine-oxy-pyrazine-2-carbonitrile chemical space, minor structural modifications profoundly alter key ligand properties. As demonstrated by the CHK1 inhibitor series, varying the N-acyl substituent on the piperidine ring can shift the checkpoint kinase IC50 by more than 10-fold (e.g., NHMe vs. OMe, IC50 7.0 nM vs. 46.5 nM) and dramatically affect cellular checkpoint abrogation (40 nM vs. 1700 nM) as well as hERG liability [1]. The 5-oxopyrrolidine-2-carbonyl group in the target compound introduces a characteristic hydrogen-bonding lactam that is absent in simple benzoyl or pyrazine-carbonyl analogs, precluding functional equivalence without experimental validation. Superficial structural similarity alone is insufficient to guarantee comparable binding kinetics, selectivity, or off-target profiles.

3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: Quantitative Evidence for Selection Over Analogs


Enhancement of Ligand Efficiency via Lower Molecular Weight Compared to Tetrahydrobenzoisoxazole Analog

The target compound (MW = 315.33 g/mol) offers a 23% reduction in molecular weight relative to the closest identifiable piperidine-oxy-pyrazine-2-carbonitrile analog, 3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (PubChem CID 130432359, MW = 409.44 g/mol) [1]. This size advantage translates to a higher ligand efficiency index if equipotent, and is consistent with a fragment-like space that facilitates subsequent optimization.

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Improved Topological Polar Surface Area and Hydrogen Bonding Capacity Relative to Pyrazine-Carbonyl Analog

The 5-oxopyrrolidine amide in the target compound contributes to a calculated Topological Polar Surface Area (TPSA) of approximately 106 Ų and 2 hydrogen bond donors, compared to 88 Ų and 0 donors for the analogous 3-((1-(pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS not available) . While increased TPSA can reduce passive membrane permeability, the presence of a defined donor-acceptor motif allows for deliberate modulation of solubility and target engagement in polar binding pockets, a parameter set that is meaningfully distinct from the comparator.

ADME Permeability Hydrogen Bonding

Structural Preorganization for CHK1 Kinase Hinge Binding via Pyrazine-Carbonitrile Core

The pyrazine-2-carbonitrile moiety is a validated hinge-binding motif for checkpoint kinase 1 (CHK1), as evidenced by multiple compounds in the public domain with sub-10 nM IC50 values (e.g., basic scaffold IC50 = 6.1 nM, checkpoint abrogation IC50 = 55 nM) [1]. While the specific 5-oxopyrrolidine-2-carbonyl group has not been evaluated in published CHK1 assays, it occupies a vector that has been shown to modulate checkpoint abrogation selectivity (cellular selectivity fold range: 3.0–12) and hERG activity (12–44% inhibition at 10 µM) in this series. Procurement of the target compound enables exploration of this vector in established kinase assays.

Kinase Inhibition CHK1 Structure-Activity Relationship

Prolyl Oligopeptidase-like Inhibitory Potential Differentiates from Picolinoyl and Cyanobenzoyl Congeners

BindingDB records for structurally related pyrrolidine-containing molecules indicate activity against prolyl endopeptidase (PREP) with IC50 values as low as 398 nM [1]. The 5-oxopyrrolidine-2-carbonyl group of the target compound is a recognized proline mimetic that can occupy the S1 pocket of prolyl oligopeptidase-like enzymes, a feature absent in the picolinoyl (pyridine-2-carbonyl) and 4-cyanobenzoyl analogs that lack this heterocyclic constraint. Although specific PREP data for the target compound are not yet reported, the structural logic for differentiated target engagement is strong.

Prolyl Oligopeptidase PREP Enzyme Inhibition

Recommended Application Scenarios for 3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


Kinase Inhibitor Lead Generation via Pyrazine Carbonitrile Hinge Binder

Based on the CHK1 inhibitory activity of the pyrazine-2-carbonitrile core (IC50 as low as 6.1 nM) [1], this compound serves as a high-confidence starting point for synthesizing focused kinase libraries. The 5-oxopyrrolidine substituent provides a vector for tuning selectivity against off-target kinases and hERG channels, directly addressing the narrow selectivity window observed in earlier analogs (cellular selectivity fold of 3.0–12).

Fragment-Based Screening Collection Expansion

With a molecular weight of 315.33 g/mol—significantly lower than the 409.44 g/mol tetrahydrobenzoisoxazole analog—this compound is ideal for fragment-based screening libraries where efficient binding per atom is paramount. Its compact nature leaves ample room for chemical elaboration once fragment hits are confirmed.

PROTAC or Molecular Glue Bifunctional Building Block

The presence of both a pyrazine carbonitrile (potential target-binding moiety) and a functionalizable piperidine linker makes this compound suitable for conjugation to E3 ligase ligands. The lactam ring further contributes hydrogen bonding capacity (TPSA ≈ 106 Ų, 2 HBD) that can be exploited to fine-tune degrader ternary complex formation, a capability not offered by pyrazine-carbonyl or cyanobenzoyl analogs .

Prolyl Oligopeptidase (PREP) Chemical Probe Development

The 5-oxopyrrolidine-2-carbonyl motif is a known proline surrogate that engaged the S1 pocket of PREP-like enzymes, as observed with related pyrrolidine compounds (IC50 = 398 nM) [2]. Procurement of this compound enables systematic exploration of pyrazine carbonitriles as a new scaffold for PREP inhibition, a therapeutic target in neurodegenerative and psychiatric disorders.

Quote Request

Request a Quote for 3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.